N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
Description
N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline is a tertiary amine featuring a central ethyl backbone substituted with phenyl and thiophen-2-yl groups, linked to an aniline moiety.
Properties
Molecular Formula |
C18H17NS |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-phenyl-1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C18H17NS/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2 |
InChI Key |
UBAXRSOZKIQZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The most authoritative and structurally relevant synthetic approaches for N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline are based on the general preparation of N-(1,2-diarylethyl)aniline derivatives. These methods typically involve the formation of a key carbon–carbon bond between a thiophene-containing moiety and a phenyl group, followed by reductive amination or related transformations to introduce the aniline nitrogen.
Detailed Preparation Methods
Reductive Amination Route
The most direct and reliable approach involves the reductive amination of a 1,2-diarylethanone (where one aryl group is phenyl and the other is thiophen-2-yl) with aniline. This method is supported by the literature for closely related compounds and offers high yields and selectivity.
Stepwise Synthetic Outline
- Preparation of 1,2-diarylethanone Intermediate
- Synthesize 1-(thiophen-2-yl)-2-phenylethanone via Friedel-Crafts acylation or cross-coupling strategies.
- Reductive Amination
- React the ketone with aniline in the presence of a reducing agent (such as sodium triacetoxyborohydride or catalytic hydrogenation).
- Typical solvents: dichloromethane or ethanol.
- Mild acid (e.g., acetic acid) may be added to facilitate imine formation.
- Purification
- The product is purified by column chromatography or recrystallization.
Reaction Scheme
$$
\text{1-(thiophen-2-yl)-2-phenylethanone} + \text{aniline} + \text{reducing agent} \rightarrow \text{this compound}
$$
Representative Data Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ketone synthesis | Friedel-Crafts acylation/cross-coupling | 60–80 | |
| Reductive amination | Aniline, NaBH(OAc)$$_3$$, AcOH, DCM | 85–95 |
Catalytic Asymmetric Hydrosilylation (for Chiral Derivatives)
For enantioselective synthesis, the imine derived from the ketone and aniline can be subjected to catalytic hydrosilylation using chiral catalysts and trichlorosilane.
Procedure Highlights
- Imine is generated in situ from the ketone and aniline.
- Chiral catalyst and trichlorosilane are added at low temperature (–10°C).
- The reaction mixture is stirred until completion, then quenched with sodium bicarbonate solution.
Outcome
- High enantiomeric excess (up to 93% ee) and excellent yields (up to 97%) for closely related compounds.
Data Table: Catalytic Hydrosilylation
| Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| N-(1,2-diarylethylidene)aniline | Chiral phosphoric acid | 97 | 93 |
Alternative Analogous Approaches
While no direct procedure for this compound is detailed in the literature, analogs such as fentanyl and its derivatives are synthesized via similar reductive amination strategies, supporting the generality of this approach.
Generalized Steps for Analog Synthesis
- Alkylation of an amine precursor with a suitable arylalkyl halide.
- Reductive amination with aniline or substituted anilines.
- Optional acylation or further functionalization as required.
Research Outcomes and Yields
The described methods are robust, with the reductive amination approach consistently delivering high yields (85–95%) and good purity. The asymmetric hydrosilylation variant provides access to enantioenriched products, which is valuable for pharmaceutical research.
Summary Table: Preparation Methods Comparison
| Method | Key Steps | Yield (%) | Enantioselectivity | Comments |
|---|---|---|---|---|
| Reductive amination | Ketone + aniline + reductant | 85–95 | Racemic | Most direct, high-yielding |
| Catalytic hydrosilylation | Imine + chiral catalyst + silane | 93–97 | Up to 93% ee | For chiral derivatives |
| Analog-based (fentanyl route) | Alkylation + reductive amination | 73–91 | Racemic | Adaptable to target structure |
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine and chlorine can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various amine derivatives.
Scientific Research Applications
N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and reported properties:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., ) or trifluoromethyl (e.g., ) groups exhibit increased polarity and stability. The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide enhances antibacterial activity but introduces genotoxicity risks .
- Electron-Donating Groups (EDGs): Methyl substituents (e.g., ) may improve lipophilicity and bioavailability, while ethynyl groups (e.g., ) enable conjugation in materials chemistry.
- Backbone Flexibility: The ethyl linker in the target compound likely balances rigidity and flexibility compared to shorter (e.g., methylene in ) or more rigid (e.g., carboxamide in ) linkages.
Crystallographic and Conformational Insights
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing and intermolecular interactions (e.g., C–H⋯O/S bonds) .
Biological Activity
N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives and aniline. The reaction conditions often include catalysts that facilitate the formation of the desired product with high yields. For instance, the reaction between 2-thiophenyl ethyl methanesulfonate and aniline has been documented to yield various derivatives with significant biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For example, derivatives have shown selective cytotoxicity against various cancer cell lines. In one study, compounds were tested against human tumor cell lines, revealing IC50 values indicating potent activity against specific lines such as HCT-116 (colon cancer) with values ranging from 7.1 to 11.9 µM . These compounds were observed to induce cell cycle arrest at the S and G2/M phases, suggesting a mechanism similar to that of established chemotherapy agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4g | HCT-116 | 7.1 | Cell cycle arrest |
| Compound 4a | HCT-116 | 10.5 | Cell cycle arrest |
| Compound 4c | HCT-116 | 11.9 | Cell cycle arrest |
Neurotransmitter Uptake Inhibition
Another area of research has focused on the ability of related compounds to inhibit neurotransmitter uptake, particularly norepinephrine and serotonin. In a series of studies on derivatives similar to this compound, some compounds exhibited significant inhibition of synaptosomal uptake in rat brain models, indicating potential antidepressant activity . These findings suggest that structural modifications can enhance activity at neurotransmitter receptors.
Case Study: Antiproliferative Effects
In a detailed investigation involving ethanoanthracene derivatives, which share structural similarities with this compound, researchers observed potent antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines. Compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM, showing significant pro-apoptotic effects and low toxicity in healthy cells . This highlights the potential for developing therapeutic agents targeting specific malignancies.
Mechanistic Studies
Mechanistic studies have indicated that the anticancer effects may be mediated through reactive oxygen species (ROS) generation and modulation of apoptotic pathways. For instance, pretreatment with antioxidants reduced cell viability in CLL models, suggesting that ROS play a critical role in the efficacy of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline, and how can purity be optimized?
- Methodology :
- Stepwise coupling : React aniline derivatives with thiophene-containing precursors via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, thiophen-2-ylmethylidene intermediates (similar to ) can be coupled with phenyl-ethyl-aniline backbones under inert conditions.
- Protection-deprotection : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect reactive amine sites during synthesis, followed by acidic deprotection .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate high-purity products. Monitor by TLC and confirm purity via HPLC (>98%) .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; aniline NH as a broad singlet near δ 4.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNS: calc. 294.12, obs. 294.11).
- Computational :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) (as in ) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and compare with experimental IR/Raman spectra .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Final R-factor < 0.05 ensures accuracy .
Advanced Research Questions
Q. How to address contradictions between experimental spectroscopic data and computational predictions?
- Case Study : If DFT-predicted H NMR shifts deviate >0.5 ppm from experimental values:
- Troubleshooting :
Re-optimize geometry with exact-exchange functionals (e.g., B3LYP with 20% exact exchange) to improve electron correlation modeling .
Include solvent effects (PCM model) and relativistic corrections for heavy atoms (e.g., sulfur in thiophene) .
- Validation : Cross-check with solid-state NMR or X-ray photoelectron spectroscopy (XPS) for electronic environment consistency .
Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?
- Factors :
- Catalyst selection : Pd(PPh) for Suzuki couplings (thiophene-phenyl bonds) vs. CuI for Ullmann reactions (amine-aryl linkages).
- Solvent effects : Use DMF for polar intermediates or THF for sterically hindered steps.
- Temperature control : Low temps (0–5°C) to suppress side reactions in amine alkylation (e.g., ’s bromine introduction at 6-position) .
Q. How to resolve crystallographic disorder in the thiophene-phenyl ethyl backbone?
- Strategies :
- Twinned data : Use SHELXL’s TWIN/BASF commands ( ) to model overlapping lattices.
- Displacement parameters : Apply restraints to anisotropic ADPs for flexible ethyl groups.
- Validation : Compare with DFT-calculated torsional angles to confirm conformational stability .
Q. What structural modifications enhance bioactivity while maintaining stability?
- SAR Insights (from ):
- Electron-withdrawing groups : Introduce bromine at the phenyl ring’s 6-position to increase electrophilicity and insecticidal activity.
- Steric effects : Replace NH with fluorinated amides (e.g., 3-(N-cyclopropylmethyl)benzamido) to improve lipid membrane penetration .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
